molecular formula C18H14FN3O2 B5822881 5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5822881
M. Wt: 323.3 g/mol
InChI Key: CJTKHYMQXCPKLT-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-ethoxyaniline and 2-fluorobenzoyl chloride in the presence of a base can form an intermediate, which then undergoes cyclization with a suitable reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
  • 5-[(4-ethoxyphenyl)amino]-2-(2-bromophenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that make it more effective or selective in certain applications compared to similar compounds.

Properties

IUPAC Name

5-(4-ethoxyanilino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-2-23-13-9-7-12(8-10-13)21-18-16(11-20)22-17(24-18)14-5-3-4-6-15(14)19/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTKHYMQXCPKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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